molecular formula C9H13NOS B1375731 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol CAS No. 1267957-03-8

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Cat. No. B1375731
M. Wt: 183.27 g/mol
InChI Key: QDWWUXYCZAGBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, also known as ACPTE, is a cyclopropyl thienyl-containing amino alcohol. It is a synthetic compound that has been studied for its potential applications in various scientific research fields. ACPTE has a unique chemical structure that makes it a candidate for use in a variety of biological and chemical systems.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2-thiophenecarboxaldehyde, cyclopropanecarboxylic acid, ammonia, sodium borohydride, hydrochloric acid, sodium hydroxide, ethanol

Reaction
Step 1: Condensation of 2-thiophenecarboxaldehyde with cyclopropanecarboxylic acid in the presence of ammonia to form 2-thienylcyclopropanecarboxaldehyde, Step 2: Reduction of 2-thienylcyclopropanecarboxaldehyde with sodium borohydride in ethanol to form 2-thienylcyclopropanemethanol, Step 3: Cyclization of 2-thienylcyclopropanemethanol with hydrochloric acid to form 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, Step 4: Neutralization of the reaction mixture with sodium hydroxide

Scientific Research Applications

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has been studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of a variety of compounds, including peptides, polymers, and small molecules. It has also been used as a starting material in the synthesis of a number of biologically active compounds, including drugs and drug candidates. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has also been studied for its potential applications in drug delivery systems, as well as for its ability to interact with biomolecules and cellular targets.

Mechanism Of Action

The mechanism of action of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is not well understood. However, it is known that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can interact with various biomolecules and cellular targets, such as proteins and enzymes. It is believed that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can bind to these targets and modulate their activity.

Biochemical And Physiological Effects

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can modulate the activity of a number of enzymes, including cytochrome P450, which is involved in the metabolism of a number of drugs. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has also been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is a relatively stable compound and can be stored for long periods of time without significant degradation. This makes it an ideal candidate for use in lab experiments. However, 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can be toxic in high concentrations and should be handled with care.

Future Directions

Future research on 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol will focus on further understanding its mechanism of action and potential applications in drug delivery systems. Additionally, further research will be conducted to explore its potential applications in the synthesis of new compounds, such as peptides and polymers. Finally, further research will be conducted to explore its potential applications in the treatment of various diseases and disorders.

properties

IUPAC Name

2-amino-1-cyclopropyl-1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWWUXYCZAGBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

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